molecular formula C23H19N3O2S B2543208 N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide CAS No. 2320545-76-2

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide

Cat. No. B2543208
CAS RN: 2320545-76-2
M. Wt: 401.48
InChI Key: ISZIEUNWWBRYNW-UHFFFAOYSA-N
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Description

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide is a chemical compound that has gained attention in the field of scientific research. This compound has been synthesized using various methods and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as PKC and PDE, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of PKC and PDE, which are involved in various cellular processes. In vivo studies have shown that it exhibits analgesic and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, it also has some limitations. It is relatively unstable and may degrade over time, which can affect the reproducibility of results. It also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential applications in other fields such as neurobiology and immunology. Additionally, future research could focus on optimizing its pharmacokinetics and bioavailability to improve its efficacy and reduce its toxicity. Finally, further studies could be conducted to evaluate its safety and efficacy in animal models and clinical trials.

Synthesis Methods

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide can be synthesized using various methods. One of the most common methods involves the reaction of 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine with 9H-xanthene-9-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide has potential applications in various fields of scientific research. In medicinal chemistry, it has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. In biochemistry, it has been found to inhibit the activity of certain enzymes such as protein kinase C (PKC) and phosphodiesterase (PDE). In pharmacology, it has been found to exhibit analgesic and anti-inflammatory properties.

properties

IUPAC Name

N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-26-15(13-18(25-26)21-11-6-12-29-21)14-24-23(27)22-16-7-2-4-9-19(16)28-20-10-5-3-8-17(20)22/h2-13,22H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZIEUNWWBRYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide

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